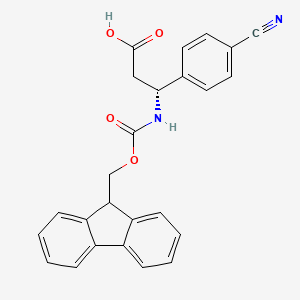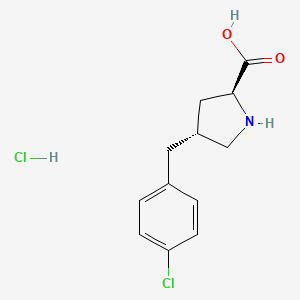
3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
Descripción general
Descripción
“3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid” is a chemical compound with the molecular formula C14H16F6O2 . Its CAS number is 86301-98-6 .
Molecular Structure Analysis
The molecular structure of this compound is based on the adamantane core, a type of diamondoid, with a hexafluoropropyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.27 . It has a melting point of 115 °C .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Adamantane derivatives, including those similar to 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid, are synthesized for various applications. For instance, a study demonstrated the facile synthesis of 3-(trifluoromethyl)adamantane derivatives, showcasing their potential in creating diverse adamantane-based compounds with various functional groups (Zhyhadlo et al., 2017).
Medicinal and Pharmaceutical Applications
- Adamantane and its derivatives have been incorporated into several drugs for treating neurological diseases, as antiviral agents, and in managing type-2 diabetes. A study on 3-phenyl-adamantane-1-carboxylic acid, a compound structurally related to this compound, highlights its relevance in medicinal chemistry (Wei et al., 2019).
Catalyst Synthesis and Chemical Reactions
- Some adamantane derivatives serve as catalysts in chemical reactions. For example, a molybdenum trioxide hybrid decorated by an adamantane-1-carboxylic acid derivative was explored for its catalytic capabilities in various oxidation reactions, demonstrating the versatility of these compounds in catalysis (Lysenko et al., 2019).
Antimicrobial Applications
- Certain adamantane derivatives have shown potential as antimicrobial agents. A study on 1-monoacylglycerol of adamantane-1-carboxylic acid revealed its effectiveness in suppressing the growth of Gram-positive bacteria, indicating its use in food and cosmetic industries for controlling microbial growth (Doležálková et al., 2012).
Chemical Structure and Properties Research
- Research on adamantane derivatives often focuses on understanding their chemical structures and properties. The study of 3-(azol-1-yl)-1-adamantanecarboxylic acids, for example, contributes to the knowledge of adamantane-based compounds' structural characteristics and their potential use in designing coordination polymers (Pavlov et al., 2019).
Propiedades
IUPAC Name |
3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6O2/c15-9(14(18,19)20)13(16,17)12-4-7-1-8(5-12)3-11(2-7,6-12)10(21)22/h7-9H,1-6H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJDZZQQPFAEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369597 | |
| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86301-98-6 | |
| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






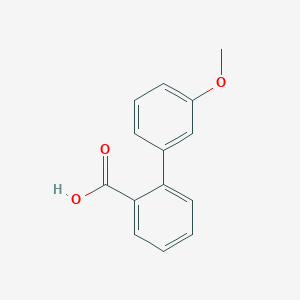
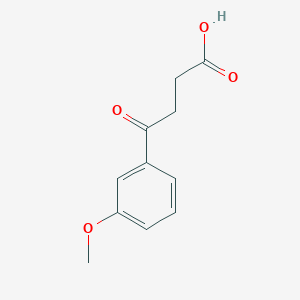
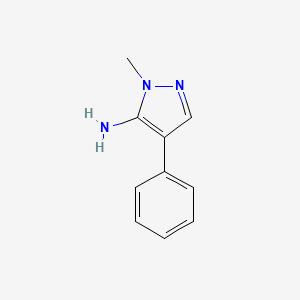



![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)

